molecular formula C10H19NO5 B2561910 (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid CAS No. 2102999-49-3

(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid

Cat. No.: B2561910
CAS No.: 2102999-49-3
M. Wt: 233.264
InChI Key: LODRCJFHZBNAHN-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the third carbon, and a carboxylic acid group. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with L-serine, which undergoes a series of reactions to introduce the Boc group and hydroxyl group. The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The hydroxyl group is introduced through selective oxidation or reduction reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to batch processes . The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-amino-3-hydroxypentanoic acid: Lacks the Boc protecting group, making it more reactive.

    (4R)-4-{[(benzyloxy)carbonyl]amino}-3-hydroxypentanoic acid: Contains a different protecting group, which affects its reactivity and stability.

    (4R)-4-{[(methoxy)carbonyl]amino}-3-hydroxypentanoic acid: Another variant with a different protecting group.

Uniqueness

The presence of the tert-butoxycarbonyl group in (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid provides unique stability and reactivity characteristics. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Biological Activity

(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, synthesis, and relevant studies that elucidate its pharmacological properties.

  • Molecular Formula : C12H23NO5
  • Molecular Weight : 259.32 g/mol
  • CAS Number : 321744-16-5

Synthesis

The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, followed by the introduction of hydroxyl groups through various synthetic pathways. The compound can be synthesized through enzymatic resolutions or chemical reductions, leading to high yields and purity levels suitable for biological evaluations .

Research indicates that this compound may interact with amino acid transport systems in cells. It has been shown to act as a substrate for system A amino acid transporters, facilitating cellular uptake in various models, including gliosarcoma cells . This interaction is crucial for its potential use in targeted therapies for cancer.

Case Studies and Research Findings

  • Cellular Uptake Studies : In vitro studies demonstrated that the compound is effectively taken up by 9L rat gliosarcoma cells, with transport mediated by system A amino acid transporters. The uptake was significantly inhibited by other amino acids, indicating competitive transport mechanisms .
  • In Vivo Biodistribution : Biodistribution studies in animal models have shown that the compound exhibits high tumor-to-normal tissue ratios, suggesting its potential as a radiopharmaceutical for imaging or therapeutic purposes. Rat models indicated tumor uptake ratios ranging from 20:1 to 115:1 when compared to normal brain tissue .
  • Pharmacological Implications : The compound's ability to cross the blood-brain barrier (BBB) due to its structural properties makes it a candidate for developing treatments targeting central nervous system (CNS) disorders. Its selective uptake in tumor cells versus normal tissues presents opportunities for targeted drug delivery systems .

Comparative Analysis of Biological Activity

CompoundUptake Ratio (Tumor:Normal)Transport SystemNotes
This compound20:1 to 115:1System AHigh selectivity for tumor cells
Other Amino AcidsVariedSystem L/ACompetitive inhibition observed

Properties

IUPAC Name

(4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(7(12)5-8(13)14)11-9(15)16-10(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRCJFHZBNAHN-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(CC(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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